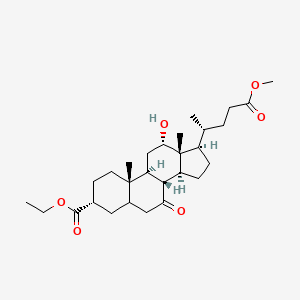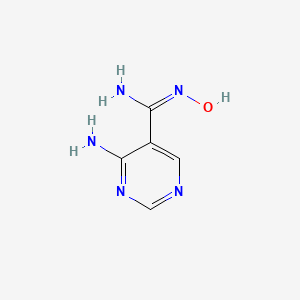![molecular formula C10H14N2O B13791080 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has shown significant biological activities. It is part of the pyrrolopyrazine family, which is known for its diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Another method involves the tandem [4 + 1 + 1] annulation, which forms one carbon-carbon and two carbon-nitrogen bonds. This process includes the production of a Schiff base, a Mannich reaction, and intramolecular imine formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted derivatives, depending on the substituents introduced.
科学研究应用
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.
作用机制
The mechanism of action of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. The compound promotes the degradation of c-Myc, a protein that plays a crucial role in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar fused ring system but with different functional groups, resulting in distinct chemical and biological properties.
Uniqueness
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PIM kinases and promote c-Myc degradation sets it apart from other similar compounds, making it a valuable compound for further research and development .
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-5-12-8-7-11-6-3-4-9(11)10(12)13/h3-4,6H,2,5,7-8H2,1H3 |
InChI 键 |
RBMVDFYZBFHZGH-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN2C=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
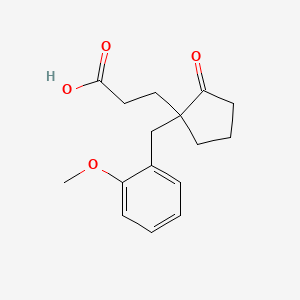
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
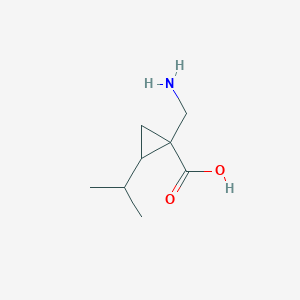
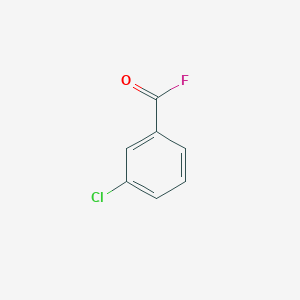


![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
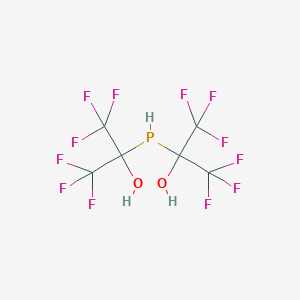

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
